Product packaging for 2-(Chloromethyl)-4-phenylnicotinonitrile(Cat. No.:CAS No. 817555-70-7)

2-(Chloromethyl)-4-phenylnicotinonitrile

Cat. No.: B3286000
CAS No.: 817555-70-7
M. Wt: 228.67 g/mol
InChI Key: MZYNQMASANZKCV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenylnicotinonitrile is a high-value chemical intermediate designed for pharmaceutical research and development. Its structure incorporates two highly functionalizable sites: a reactive chloromethyl group and a nitrile group. The chloromethyl moiety is a well-established handle for constructing molecular hybrids and conjugates, allowing researchers to link the nicotinonitrile core to other pharmacophores through alkylation or nucleophilic substitution reactions . Compounds with chloromethyl groups on nitrogen-containing heterocycles are recognized as key precursors in the synthesis of potential anticancer agents . The nitrile group enhances the molecule's potential in drug discovery by influencing binding affinity and metabolic stability, a strategy common in modern medicinal chemistry . This combination of features makes this compound a versatile building block for constructing novel bioactive molecules, particularly in the exploration of new kinase inhibitors and other targeted therapies. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B3286000 2-(Chloromethyl)-4-phenylnicotinonitrile CAS No. 817555-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-phenylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-8-13-12(9-15)11(6-7-16-13)10-4-2-1-3-5-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYNQMASANZKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloromethyl 4 Phenylnicotinonitrile and Its Analogs

Established and Emerging Synthetic Pathways

The construction of the substituted nicotinonitrile core can be achieved through various strategies, ranging from traditional multistep sequences to more modern, efficient one-pot procedures.

Multistep Reaction Sequences for Targeted Synthesis

Multistep synthesis provides a reliable, albeit often lengthy, approach to complex molecules, allowing for the purification of intermediates at each stage. The synthesis of 2-amino-4-phenylnicotinonitrile derivatives often involves the condensation of chalcones (α,β-unsaturated ketones) with malononitrile (B47326) in the presence of a base or ammonium (B1175870) acetate (B1210297). researchgate.net

A general multistep pathway for a nicotinonitrile analog might involve:

Chalcone (B49325) Formation: Reaction of an acetophenone (B1666503) with an aromatic aldehyde (e.g., benzaldehyde) in a basic medium to form the corresponding chalcone. researchgate.net

Pyridine (B92270) Ring Formation: Cyclocondensation of the resulting chalcone with malononitrile using a reagent like ammonium acetate in a suitable solvent such as ethanol, under reflux, to yield the 2-amino-4,6-diaryl-nicotinonitrile. researchgate.netnih.gov

Functional Group Interconversion: Subsequent chemical modifications are required to introduce the chloromethyl group at the C2 position. This could hypothetically involve diazotization of the C2-amino group, followed by substitution and further manipulation. A more direct route might involve a starting material already containing a precursor to the chloromethyl group.

Another established method is the Bohlmann–Rahtz pyridine synthesis, which efficiently produces trisubstituted pyridines from the reaction of enamines with ethynyl (B1212043) ketones. researchgate.net While effective, this method can be limited by the stability and accessibility of the required starting materials. researchgate.net The synthesis of related 2-(halomethyl)oxazoles, which serve as versatile building blocks, has been achieved through a three-step continuous-flow process involving the thermolysis of vinyl azides to azirines, which are then reacted with bromoacetyl bromide. nih.gov This highlights the potential for sequential reactions in building complex heterocyclic systems.

Step-Economical and One-Pot Synthetic Strategies

The synthesis of polyfunctionalized pyridines, including nicotinonitriles, is well-suited to one-pot, multi-component reactions (MCRs). For instance, 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines have been synthesized in a one-pot reaction involving an aldehyde, thiol, and malononitrile, catalyzed by ZnO nanoparticles. researchgate.net This approach offers advantages like short reaction times and excellent yields. researchgate.net Similarly, various 2-aminoquinoline (B145021) derivatives have been prepared in a single flask starting from acetonitrile. rsc.org

These strategies significantly streamline the synthetic process compared to traditional multistep approaches. The development of one-pot methods for compounds like 2-(Chloromethyl)-4-phenylnicotinonitrile would likely involve the simultaneous reaction of benzaldehyde, a chloro-substituted ketone or equivalent, and malononitrile with a suitable catalyst and nitrogen source.

Synthetic Strategy Description Advantages Disadvantages
Multistep Synthesis Reactants are converted to a final product through a series of discrete, sequential steps with isolation of intermediates. researchgate.netHigh control over each step; easier purification.Time-consuming; lower overall yield; more waste generated. nih.gov
One-Pot Synthesis Multiple reaction steps are performed in a single reactor without isolating intermediates. nih.govresearchgate.netHigh step and atom economy; reduced time and cost; less solvent waste. nih.govDifficult to optimize; potential for side reactions; purification can be challenging.

Catalytic Innovations in the Synthesis of the Chemical Compound

Catalysis is central to the efficient synthesis of pyridine derivatives, offering pathways with high selectivity and milder reaction conditions. Innovations span transition metal catalysis, organocatalysis, and the use of heterogeneous systems.

Transition Metal-Catalyzed Processes for Pyridine Ring Formation and Functionalization

Transition metals are powerful tools in organic synthesis due to their ability to activate substrates and facilitate a wide array of transformations. mdpi.comnih.gov Palladium, in particular, has been extensively used for pyridine synthesis.

Palladium (Pd): Palladium-catalyzed reactions are highly effective for constructing the pyridine core. One efficient method involves the C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their subsequent reaction with alkenes. nih.govacs.org This process, catalyzed by Pd(OAc)₂, often uses a sterically hindered pyridine ligand and proceeds via aza-6π-electrocyclization to form multi-substituted pyridines with high regioselectivity. nih.govacs.org Palladium catalysts are also crucial for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to introduce the phenyl group onto the pyridine ring. mdpi.com Intramolecular C–H arylation using a palladium catalyst is another powerful technique for creating fused heterocyclic systems derived from pyridine amides. nih.gov

Copper (Cu): Copper-catalyzed systems are also employed. For example, a copper(II) complex supported on magnetic nanoparticles has been used for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines. nih.gov

Other Metals: Other transition metals like manganese, rhodium, and ruthenium have also been reported to catalyze the formation of pyridine and other nitrogen-containing heterocycles through various mechanisms, including cycloadditions and C-H activation. nih.govmdpi.comnih.gov

Catalyst System Reaction Type Key Features Reference(s)
Pd(OAc)₂ / Hindered Pyridine LigandC–H Alkenylation / Aza-6π-ElectrocyclizationHigh regioselectivity for multi-substituted pyridines. nih.gov, acs.org
Pd(OAc)₂ / PPh₃Intramolecular C–H ArylationEfficient for creating fused-ring systems from pyridine amides. nih.gov
Pd(PPh₃)₄Suzuki–Miyaura Cross-CouplingEffective for C-C bond formation (e.g., adding aryl groups). , mdpi.com
Fe₃O₄@Diol/Phen-CuCl₂Multi-component ReactionRecyclable magnetic nanocatalyst for imidazo[1,2-a]pyridines. nih.gov

Organocatalytic and Biocatalytic Systems in Nicotinonitrile Assembly

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a "green" alternative to metal-based catalysts. youtube.com These catalysts operate through mechanisms such as Lewis acid/base or Brønsted acid/base catalysis. youtube.com In the context of nicotinonitrile synthesis, basic organocatalysts like piperidine (B6355638) are often used to facilitate cyclocondensation reactions. researchgate.netnih.gov Proline and its derivatives are other common organocatalysts, particularly effective in asymmetric reactions like aldol (B89426) condensations, which can be key steps in building precursors for heterocyclic synthesis. nih.gov

Biocatalysis: Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations, often with high specificity and under mild, environmentally friendly conditions. rsc.org Research in this area is developing sustainable routes to pyridine and piperidine intermediates from biomass. ukri.org For example, recombinant whole cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating a simpler and more sustainable alternative to traditional organic synthesis. rsc.org While direct biocatalytic routes to complex targets like this compound are still emerging, the field shows promise for producing key pyridine building blocks from renewable sources. ukri.orgkyoto-u.ac.jp

Nanomaterial-Supported Catalysis and Heterogeneous Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly advantageous for industrial applications due to their ease of separation and potential for recycling. rsc.org Nanomaterials provide high surface areas, making them excellent supports for catalytic species. researchgate.netscispace.com

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) magnetic nanoparticles are a popular choice for catalyst support. rsc.orgresearchgate.net They can be functionalized with various catalytic groups (acidic, basic, or metal complexes) and are easily recovered from the reaction mixture using an external magnet. nih.govrsc.orgscispace.com For example, a copper(II) complex immobilized on Fe₃O₄ nanoparticles has been shown to be an efficient and recyclable catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Other functionalized magnetic nanoparticles have been used to catalyze the synthesis of 2-amino-3-cyanopyridines and 2-amino-4,6-diphenylnicotinonitriles. researchgate.net

Other Inorganic Nanoparticles: ZnO nanoparticles have proven to be effective catalysts for the one-pot, multi-component synthesis of polyfunctionalized pyridines, offering high yields and short reaction times. researchgate.net

Carbon-based Materials: Graphitic carbon nitride (g-C₃N₄), a 2D organic semiconductor, is emerging as a promising support for single-atom heterogeneous catalysts. rsc.org Its structure contains abundant nitrogen atoms that can act as anchoring sites for metal atoms, creating stable and highly active catalytic systems. rsc.org

Sustainable and Green Chemistry Principles in Synthesis

Green chemistry principles are integral to the modern synthesis of nicotinonitrile derivatives, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. jocpr.com This paradigm shift encourages innovation in reaction design, moving towards more sustainable and environmentally friendly chemical processes. jocpr.comprimescholars.com

The use of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, there is a strong impetus to develop solvent-free or aqueous-based synthetic protocols.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, shorter reaction times. nih.govdoaj.org Mechanochemical methods, such as ball milling, represent a powerful solvent-free approach, enabling reactions through mechanical force. mdpi.com For instance, the synthesis of biphenyltetracarboxydiimide liquid crystals was achieved with excellent yields (95–99%) in just 15 minutes using a ball mill, compared to a 6-hour reflux in DMF for the traditional method. mdpi.com Similarly, a variety of 2-(arylamino)nicotinic acid derivatives, which are structurally related to nicotinonitriles, have been successfully synthesized under solvent-free conditions using boric acid as a catalyst. nih.govdoaj.org A notable example is the synthesis of Flunixin, where a 2:1 molar ratio of the aniline (B41778) reactant to 2-chloronicotinic acid at 120°C in the presence of boric acid provided an excellent yield without any solvent. nih.gov Another study reported the catalyst- and solvent-free synthesis of 2-anilino nicotinic acid derivatives in short reaction times (15–120 min) with good to excellent yields. dntb.gov.ua

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Microwave-assisted organic synthesis (MAOS) in an aqueous medium has been particularly effective, leading to sustainable protocols for drug synthesis. sphinxsai.com The combination of ultrasound with aqueous systems has also shown promise. For example, the Hantzsch ester synthesis, a multicomponent reaction for producing dihydropyridines, has been successfully performed in aqueous micelles using ultrasound. wikipedia.org

Comparison of Solvent-Free vs. Traditional Synthesis Methods
Compound TypeMethodConditionsReaction TimeYieldSource
BiphenyltetracarboxydiimidesSolvent-Free (Ball Mill)Neat reactants, 20 Hz15 min95-99% mdpi.com
BiphenyltetracarboxydiimidesTraditionalDMF, reflux6 hoursNot specified mdpi.com
2-Anilino Nicotinic AcidsSolvent-FreeNeat reactants, catalyst-free15-120 minGood to Excellent dntb.gov.ua
FlunixinSolvent-Free120°C, Boric acid catalyst~45 min (scaled-up)Excellent nih.gov

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org The goal is to maximize this incorporation, thereby minimizing waste at the molecular level. acs.org An ideal reaction has an atom economy of 100%. wikipedia.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% primescholars.comwikipedia.org

Reactions with high atom economy are typically addition and rearrangement reactions, whereas substitution and elimination reactions tend to be less atom-economical. acs.orgnih.gov For the synthesis of nicotinonitrile analogs and other heterocyclic systems, certain reaction types are favored for their inherent atom efficiency:

Cycloaddition Reactions: Reactions like the Diels-Alder reaction are exceptionally atom-economical as all atoms from the starting materials are typically incorporated into the product. nih.gov A biomimetic Diels-Alder reaction used in the synthesis of epoxyquinoid natural products proceeds without the need for any catalyst or solvent, showcasing spectacular atom economy. nih.gov The synthesis of nicotinoids via cycloaddition processes exemplifies this principle. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Hantzsch reactions, are highly convergent and atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org A four-component reaction for the synthesis of nicotinonitrile derivatives under solvent-free conditions highlights an atom-economical approach, affording products in excellent yields (68–90%). nih.gov

Poor atom economy is common in research settings and in the synthesis of fine chemicals, where versatile but wasteful reactions like the Wittig or Grignard reactions are often employed. wikipedia.orgnih.gov For example, the Dess-Martin oxidation of an alcohol uses a reagent with a molecular weight of 424 to remove just two hydrogen atoms, demonstrating significant waste. nih.gov Improving atom economy involves the careful selection of starting materials and the use of catalytic reagents over stoichiometric ones. wikipedia.org

Reducing energy consumption is another cornerstone of green chemistry. Microwave-assisted synthesis and sonochemistry are two key energy-efficient technologies that can dramatically accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis (MWAS): Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating, a process distinct from conventional heating methods. sphinxsai.comrsc.org This often leads to a drastic reduction in reaction times—from hours to minutes—and improved product yields. beilstein-journals.orgnih.gov The synthesis of N-heterocycles has been significantly advanced by MWAS. rsc.org For example, in the synthesis of N-alkylated 2-pyridones, switching from conventional heating (180 min, 65-77% yield) to microwave irradiation (15 min, 81-94% yield) resulted in substantial improvements. beilstein-journals.org Similarly, a microwave-assisted Friedländer reaction to produce quinolines increased the average yield from 34% (oil-bath) to 72% (microwave). nih.gov

Impact of Energy-Efficient Protocols on Synthesis
Reaction/ProductConventional MethodEnergy-Efficient Method (MW or US)ImprovementSource
N-alkylated 2-pyridones180 min, 65-77% yieldMicrowave: 15 min, 81-94% yieldTime reduced by 92%, yield increased beilstein-journals.org
Pyrrolidinyl spirooxindoles18 hours, 69% yieldMicrowave: 12 min, 84% yieldTime reduced by 99%, yield increased beilstein-journals.org
Quinoline derivatives3 hours to overnightMicrowave: 3-4 minSignificant time reduction nih.gov
N-acylcyanamidesStandard conditionsUltrasound: minutes at RTFaster reaction at room temperature organic-chemistry.org

Optimization of Reaction Parameters for Process Efficiency and Selectivity

To maximize the efficiency and selectivity of a synthesis, a thorough optimization of reaction parameters is essential. Factors such as temperature, pressure, and the stoichiometry of reagents can have a profound impact on reaction outcomes, including product yield, purity, and the formation of specific isomers.

The systematic study of reaction parameters is crucial for scaling up chemical processes from the laboratory to an industrial setting.

Temperature: Temperature is a critical parameter that directly influences reaction kinetics. cetjournal.it For many nicotinonitrile syntheses, specific temperature ranges are required for optimal results. In the synthesis of nicotinonitrile derivatives using a nanomagnetic catalyst, the optimal temperature was found to be 110°C under solvent-free conditions. nih.gov For the synthesis of flunixin, a 2-(arylamino)nicotinic acid derivative, a temperature of 120°C was identified as optimal. nih.gov In enzymatic reactions, temperature control is even more critical, as exceeding the optimal range can lead to a sharp decrease in enzyme activity and conversion rates. mdpi.com

Pressure: While many nicotinonitrile syntheses are conducted at atmospheric pressure, certain procedures, such as those involving volatile reactants or gaseous byproducts, may require pressure control. In a dehydration reaction to form nicotinonitrile from nicotinamide (B372718), the process was carried out under reduced pressure (15-20 mm) to facilitate the removal of the product. orgsyn.org

Reagent Stoichiometry: The molar ratio of reactants is a key factor in maximizing the conversion of the limiting reagent and minimizing side reactions. In the boric acid-catalyzed synthesis of flunixin, it was determined that using a 2:1 molar ratio of the aniline starting material to 2-chloronicotinic acid was optimal for achieving the highest yield. nih.gov Optimization of catalyst loading is also vital. For a biocatalytic reduction, increasing the catalyst loading from 5 g/L to 25 g/L was necessary to drive the reaction to completion. mdpi.com

Examples of Optimized Reaction Parameters
ProductParameter OptimizedOptimal ConditionSource
Nicotinonitrile DerivativesTemperature110°C (solvent-free) nih.gov
FlunixinTemperature120°C nih.gov
FlunixinReagent Stoichiometry2:1 (Aniline:Nicotinic Acid) nih.gov
Compound 12 (Iptacopan intermediate)Biocatalyst Loading25 g/L mdpi.com
NicotinonitrilePressure15-20 mm Hg orgsyn.org

For complex molecules with multiple functional groups or stereocenters, controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is paramount.

Regioselectivity: In the construction of the nicotinonitrile ring, regioselectivity determines the substitution pattern on the pyridine core. Many synthetic methods have been developed to achieve high regioselectivity.

Cycloaddition Reactions: In the synthesis of new nicotinoids via [3+2] cycloaddition (32CA) processes, the reaction course can be fully regioselective. Computational studies, such as those using the Molecular Electron Density Theory (MEDT), can predict the observed regioselectivity, which often correlates with the local nucleophilic and electrophilic centers of the reactants. mdpi.com

Nucleophilic Substitution: Libraries of 2-oxopyridine (B1149257) carbonitriles have been synthesized through highly regioselective nucleophilic substitution reactions. researchgate.net Similarly, the N-alkylation of 4,6-diaryl-2-oxonicotinonitrile with various alkylating agents proceeds regioselectively to yield N-alkylated products rather than O-alkylated ones. ekb.eg

Photoredox Catalysis: A visible-light-induced cascade sulfonylation-cyclization of 1,5-dienes has been developed to produce pyrrolin-2-ones with high regioselectivity. nih.gov

Stereoselectivity: When chiral centers are present, controlling stereoselectivity is crucial.

In the 32CA synthesis of nitronicotinoids, both cis/trans diastereoselectivity and enantioselectivity can be controlled. The diastereoselectivity is often determined by stabilizing secondary orbital interactions between different parts of the reacting molecules. mdpi.com The reaction between a nitrone and E-1-nitroprop-1-ene was found to be fully regio- and stereoselective, yielding a single 3,4-cis-4,5-trans isomer. mdpi.com

A Diels-Alder reaction is an example of a transformation that can be chemo-, regio-, diastereo-, and enantioselective, making it a powerful tool in stereocontrolled synthesis. primescholars.com

The ability to precisely control both regio- and stereoselectivity is a hallmark of a sophisticated and efficient synthetic strategy, enabling the creation of complex molecular architectures with high fidelity.

Elucidation of Reaction Mechanisms and Transformational Chemistry of 2 Chloromethyl 4 Phenylnicotinonitrile

Reactivity Profiles of the Chloromethyl Moiety

The chloromethyl group attached to the pyridine (B92270) ring at the 2-position is analogous to a benzylic halide. This structural feature makes the methylene (B1212753) carbon an electrophilic center, susceptible to a variety of reactions. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent pyridine nitrogen and the nitrile group.

The primary reaction pathway for the chloromethyl group is nucleophilic substitution, where the chloride ion acts as a leaving group. This transformation is fundamental for introducing a wide array of functional groups. Analogous compounds, such as 2-chloromethylpyridine and 2-chloromethyl-2,1-borazaronaphthalene, are known to be effective electrophiles in substitution reactions with numerous nucleophiles. wikipedia.orgnih.gov

The reaction can proceed through several mechanistic pathways:

SN2 Pathway : This bimolecular mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. Given that the carbon is primary, the SN2 pathway is highly probable, characterized by a transition state where both the nucleophile and the leaving group are partially bonded to the carbon. nih.gov The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway : A unimolecular pathway involves the initial, rate-determining departure of the chloride leaving group to form a carbocation intermediate. This pyridyl-stabilized primary carbocation would be resonance-stabilized by the adjacent pyridine ring, similar to a benzyl (B1604629) carbocation. The subsequent rapid attack by a nucleophile would yield the substitution product. This pathway is favored by polar, protic solvents and weaker nucleophiles.

SNAr Pathway : Nucleophilic aromatic substitution (SNAr) typically involves the substitution of a leaving group directly attached to an aromatic ring. researchgate.netquimicaorganica.org This mechanism is not directly applicable to the chloromethyl group itself but describes the reactivity of the pyridine ring, particularly at positions 2 and 4, which are activated by the ring nitrogen. quimicaorganica.org The presence of electron-withdrawing groups enhances this reactivity. researchgate.net

SN2' Pathway : This pathway involves nucleophilic attack on a double bond adjacent to the carbon bearing the leaving group, causing a rearrangement of the double bond. This mechanism is not relevant for 2-(Chloromethyl)-4-phenylnicotinonitrile as there is no exocyclic double bond adjacent to the chloromethyl group.

A diverse range of nucleophiles can be employed to functionalize the molecule, as demonstrated by the reactivity of similar pseudobenzylic halides. nih.gov These reactions allow for the synthesis of a family of derivatives from a single precursor. nih.gov

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile Reagent Example Expected Product Class
Amines (cyclic/acyclic) Piperidine (B6355638), Diisobutylamine 2-(Aminomethyl)-4-phenylnicotinonitriles
Carboxylates Acetic Acid with Cs₂CO₃ 2-(Acetyloxymethyl)-4-phenylnicotinonitriles
Thiolates / Disulfides Diaryl disulfides with Zn dust 2-(Arylthiomethyl)-4-phenylnicotinonitriles
Azide (B81097) Sodium Azide 2-(Azidomethyl)-4-phenylnicotinonitrile
Thiocyanate Potassium Thiocyanate 2-(Thiocyanatomethyl)-4-phenylnicotinonitrile
Imides Phthalimide 2-(Phthalimidomethyl)-4-phenylnicotinonitriles

This table is constructed based on analogous reactions of 2-chloromethyl-2,1-borazaronaphthalene. nih.gov

While substitution is typically favored for primary benzylic-type halides, elimination of hydrogen chloride (HCl) to form an alkene is a competing pathway, particularly in the presence of strong, sterically hindered bases. This reaction would yield 2-vinyl-4-phenylnicotinonitrile. The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, in this case, only one product is possible. The mechanism can be either E2 (bimolecular) or E1 (unimolecular), with the E2 pathway generally being more common for primary halides.

The chloromethyl group is a valuable handle for constructing fused-ring systems through intramolecular cyclization. If a nucleophilic center is present elsewhere in the molecule, such as on the 4-phenyl ring, an intramolecular SN2 reaction can occur. For example, a hydroxyl or amino group at the ortho-position of the phenyl ring could attack the chloromethyl carbon to form a five- or six-membered fused ring. Such strategies are common in the synthesis of polycyclic heteroaromatic molecules. quimicaorganica.orgbeilstein-journals.org This type of reaction, using a prenyl group as an internal carbon nucleophile, has been used to form bicyclic skeletons. wikipedia.org Radical cyclizations are another powerful method for forming new rings, often initiated by reagents like AIBN. quimicaorganica.org

Chemical Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, including addition, cycloaddition, reduction, and hydrolysis. wikipedia.orglibretexts.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The nitrile group can be derivatized through several important reactions:

Addition of Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the nitrile carbon to form an imine anion intermediate. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone, providing a route to compounds like 2-(1-oxo-1-alkyl)-4-phenylpyridine. chemistrysteps.com

[3+2] Cycloaddition : This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. arkat-usa.orgwikipedia.orglibretexts.org Nitriles can act as dipolarophiles. For instance, reaction with an azide (e.g., sodium azide) can form a tetrazole ring. More commonly, the nitrile itself can be converted into a 1,3-dipole. For example, conversion to a nitrile oxide, which can then react with an alkyne, is a well-established method for synthesizing isoxazoles. youtube.com

Pinner Reaction : In the presence of an alcohol and a strong acid catalyst (like HCl), nitriles can be converted to imino esters, known as Pinner salts. wikipedia.org Subsequent hydrolysis can lead to either an ester or a carboxylic acid.

Houben-Hoesch Reaction : This reaction involves the reaction of a nitrile with an electron-rich aromatic compound (like phenol (B47542) or aniline) under acidic conditions to form a ketone via an imine intermediate. wikipedia.org

Reduction : The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). wikipedia.org This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through an imine intermediate. libretexts.org Catalytic hydrogenation over metal catalysts can also be employed. wikipedia.org Partial reduction to an aldehyde can be accomplished using milder reducing agents like diisobutylaluminum hydride (DIBAL-H), which, after hydrolysis of the intermediate imine, yields the corresponding aldehyde. chemistrysteps.com

Hydrolysis : Nitriles can be hydrolyzed to either carboxamides or carboxylic acids under acidic or basic conditions. wikipedia.orglibretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon, forming a carboxamide intermediate. wikipedia.orglibretexts.org Under forcing conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(aminocarbonyl)-4-phenylpyridine and 4-phenylpyridine-2-carboxylic acid, respectively. wikipedia.org

Table 2: Predicted Transformations of the Nitrile Group

Reaction Type Reagent(s) Resulting Functional Group
Hydrolysis H₃O⁺, heat or NaOH, H₂O, heat Carboxylic Acid
Partial Hydrolysis H₂SO₄ (conc.), cold Carboxamide
Reduction (Full) 1. LiAlH₄ 2. H₂O Primary Amine
Reduction (Partial) 1. DIBAL-H 2. H₂O Aldehyde
Grignard Addition 1. R-MgBr 2. H₃O⁺ Ketone
Cycloaddition NaN₃ Tetrazole

This table summarizes standard, well-established reactions of the nitrile functional group. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. Conversely, it is activated for nucleophilic attack.

Direct Functionalization Strategies on the Nicotinonitrile Core

Direct functionalization of the nicotinonitrile core of this compound is challenging. Electrophilic aromatic substitution, a common strategy for functionalizing aromatic rings, is generally difficult on pyridine rings unless they are activated by electron-donating substituents. researchgate.net The presence of the phenyl and chloromethyl groups can influence the regioselectivity of such reactions, though harsh conditions are typically required. For instance, nitration of benzyl chloride, a related structure, can proceed under specific conditions to yield mononitro products with a degree of para selectivity. stackexchange.com

Nucleophilic aromatic substitution (SNAr) offers a more viable pathway for the direct functionalization of the pyridine ring, particularly at positions ortho and para to the electron-withdrawing nitrile group. nih.govmdpi.com While the chlorine atom of the chloromethyl group is the most likely site for initial nucleophilic attack, strong nucleophiles under forcing conditions could potentially displace a hydrogen atom on the activated pyridine ring, a process known as SNArH. However, such reactions often require the presence of an oxidizing agent.

Given the reactivity of the benzylic chloride, direct functionalization of the pyridine ring without initial reaction at the chloromethyl group would necessitate carefully chosen reagents and conditions.

Modifications through Metalation and Cross-Coupling Reactions

Metalation followed by cross-coupling represents a powerful and versatile strategy for the functionalization of the this compound scaffold. This approach typically involves the formation of an organometallic intermediate, which then reacts with a suitable coupling partner in the presence of a transition metal catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for forming carbon-carbon bonds. researchgate.netmdpi.comnih.gov In the context of this compound, the chloromethyl group can act as the electrophilic partner. Analogous reactions with 2-(chloromethyl)-2,1-borazaronaphthalene, a B-N isostere, have shown that palladium catalysts can effectively couple the chloromethyl group with various aryl and heteroaryl trifluoroborates. nih.gov This suggests that this compound could undergo similar Suzuki-Miyaura couplings to introduce a wide range of aryl and heteroaryl substituents at the methylene position. Furthermore, if a halogen were present on the pyridine ring, selective Suzuki coupling at that position could also be achieved. nih.govarkat-usa.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Analogous Chloromethyl Heterocycles
Coupling ReactionCatalyst/LigandNucleophilic PartnerProduct TypeReference
Suzuki-MiyauraPd(OAc)₂ / SPhosArylboronic acidArylmethyl-substituted heterocycle nih.gov
SonogashiraPd(PhCN)₂Cl₂ / P(t-Bu)₃Terminal alkynePropargyl-substituted heterocycle organic-chemistry.orgresearchgate.net
HeckPd(OAc)₂AlkeneAlkenylmethyl-substituted heterocycle nih.govlibretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. nih.govbeilstein-journals.org The chloromethyl group of this compound can serve as the electrophile in copper-free Sonogashira reactions catalyzed by palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. nih.govorganic-chemistry.orgrsc.org This reaction would lead to the formation of propargyl-substituted nicotinonitriles, which are valuable intermediates for further synthetic transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. princeton.edunih.govmdpi.com While less common for alkyl halides, intramolecular Heck reactions are well-established. princeton.edu For an intermolecular reaction with this compound, specific catalytic systems would be required to facilitate the oxidative addition of the C-Cl bond to the palladium center. nih.gov Successful Heck coupling would result in the introduction of a vinyl or substituted vinyl group at the methylene position.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic Analysis and Reaction Rate Determinants

Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate laws, reaction orders, and the identification of rate-determining steps. For the reactions of this compound, kinetic analysis would likely focus on its nucleophilic substitution and cross-coupling reactions.

In nucleophilic substitution reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile, following a second-order rate law characteristic of an SN2 mechanism. rsc.orgzenodo.org The nature of the solvent, the nucleophilicity of the attacking species, and the stability of the transition state would be key rate determinants.

For palladium-catalyzed cross-coupling reactions, the kinetics can be more complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.org Kinetic studies of similar cross-coupling reactions have shown that the rate-determining step can vary depending on the specific reaction partners and conditions. nih.gov For example, in some Suzuki-Miyaura couplings, the transmetalation step is rate-limiting, while in others, it is the oxidative addition or reductive elimination. nih.gov Investigating the effect of ligand concentration, catalyst loading, and substrate electronic properties on the reaction rate would help to elucidate the mechanism. nih.govekb.egnih.gov

Isolation and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates can provide definitive evidence for a proposed reaction mechanism. In the context of this compound chemistry, this could involve the trapping and analysis of intermediates in both nucleophilic substitution and cross-coupling reactions.

In SNAr reactions, Meisenheimer complexes are key intermediates that can sometimes be isolated or detected spectroscopically. nih.gov For reactions at the chloromethyl group, which likely proceed via an SN2 pathway, the direct observation of the pentacoordinate transition state is not feasible. However, computational studies can provide insights into its structure and energetics.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species formed during the catalytic cycle. researchgate.net For example, the oxidative addition of this compound to a Pd(0) complex would generate a Pd(II) intermediate. Techniques such as NMR spectroscopy and X-ray crystallography can be used to characterize these intermediates if they are sufficiently stable.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.govchemrxiv.org In the study of this compound, isotopic labeling could be employed in several ways:

Deuterium (B1214612) Labeling: Replacing the hydrogen atoms on the methylene group with deuterium (CD₂Cl) would allow for the determination of kinetic isotope effects (KIEs). A significant KIE in a reaction involving the cleavage of a C-H bond would indicate that this bond breaking occurs in or before the rate-determining step.

Carbon-13 Labeling: Incorporating a ¹³C label at the methylene carbon or the nitrile carbon would enable the use of ¹³C NMR spectroscopy to follow the transformation of these specific positions. This would be particularly useful in complex rearrangements or when multiple reaction pathways are possible.

Nitrogen-15 Labeling: Labeling the nitrogen atom of the nitrile group or the pyridine ring with ¹⁵N could provide insights into reactions involving these functionalities.

By combining the results of kinetic studies, the characterization of intermediates, and isotopic labeling experiments, a detailed and comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Strategic Deployment of the Chemical Compound As a Building Block in Complex Chemical Syntheses

Construction of Advanced Nitrogen Heterocyclic Systems

The pyridine (B92270) nitrile framework is a cornerstone for building more elaborate heterocyclic structures. The presence of the reactive chloromethyl group at the C-2 position provides a key handle for annulation reactions, where additional rings are fused onto the pyridine core.

Synthesis of Fused Pyridine Derivatives (e.g., Naphthyridines, Pyridopyrimidines)

The 2-(chloromethyl)-4-phenylnicotinonitrile scaffold is an excellent starting point for synthesizing fused pyridine systems like pyridopyrimidines and naphthyridines, which are privileged structures in drug discovery. The general strategy involves the reaction of the chloromethyl group with a nucleophile, followed by intramolecular cyclization involving the adjacent cyano group.

Pyridopyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting a derivative of the nicotinonitrile core with various reagents. For instance, converting the chloromethyl group to an amino group furnishes an ortho-amino-nitrile, a classic precursor for building a fused pyrimidine (B1678525) ring. Treatment of the resulting 2-amino-4-phenylnicotinonitrile derivative with reagents like urea, isothiocyanates, or formic acid can lead to the formation of various substituted pyrido[2,3-d]pyrimidines. nih.govdntb.gov.ua Research has shown that thermal cyclocondensation of 2-aminopyridine (B139424) derivatives with acetic anhydride (B1165640) or formic acid yields pyrido-[2,3-d]-pyrimidine-4-one derivatives. nih.gov Similarly, reactions with phenyl isothiocyanate can produce thione-substituted pyridopyrimidines. nih.gov These reactions highlight a common pathway where the initial amine attacks the reagent, followed by an intramolecular cyclization onto the nitrile group.

Naphthyridines: Naphthyridines, or pyridopyridines, are another class of fused heterocycles accessible from nicotinonitrile precursors. thieme-connect.de For example, treatment of a 6-amino-substituted pyridine carbonitrile with malononitrile (B47326) can lead to the formation of a 1,8-naphthyridine (B1210474) derivative. nih.govdntb.gov.ua The reaction proceeds through a condensation mechanism, followed by cyclization and tautomerization to yield the stable aromatic naphthyridine ring system. The synthesis of 1,6-naphthyridin-2(1H)-ones has also been developed from 4-aminonicotinonitrile (B111998) precursors, demonstrating the versatility of the cyano-pyridine scaffold in accessing different naphthyridine isomers. mdpi.com

The table below summarizes representative synthetic routes to these fused systems starting from analogous pyridine carbonitrile precursors.

Starting Material AnalogueReagent(s)Fused SystemReference
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileUrea / ThioureaPyrido[2,3-d]pyrimidine nih.gov
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrilePhenyl isothiocyanatePyrido[2,3-d]pyrimidine nih.gov
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileMalononitrile1,8-Naphthyridine nih.govdntb.gov.ua
4-AminonicotinonitrileVarious1,6-Naphthyridin-2(1H)-one mdpi.com

Generation of Polycyclic and Bridged Scaffolds

Beyond simple fused systems, the nicotinonitrile framework can be incorporated into more complex polycyclic and bridged structures. nih.gov These scaffolds are of significant interest as they allow for the exploration of three-dimensional chemical space. One strategy involves intramolecular cycloaddition reactions. For example, by tethering a diene to the pyridine core via the chloromethyl position, an intramolecular Diels-Alder reaction could be triggered to form complex bridged-ring systems.

Furthermore, the synthesis of oxygen-bridged indolines has been achieved through cascade reactions involving intramolecular cycloadditions, demonstrating a pathway to polycyclic frameworks. nih.gov While not starting directly from this compound, these methodologies showcase how functionalized heterocyclic precursors can undergo sophisticated cyclizations to build bridged scaffolds. The development of one-pot reactions involving alkyne annulation has also emerged as a powerful strategy for constructing polycyclic natural product scaffolds, a principle applicable to precursors like the title compound. nih.govnih.gov

Contribution to Multi-Component Reaction Architectures (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The multiple reactive sites of this compound make it an excellent candidate for designing novel MCRs.

The presence of the electrophilic chloromethyl group, the nucleophilic nitrogen of the pyridine ring (under certain conditions), and the electrophilic carbon of the nitrile group allows for sequential and controlled reactions with other components. For example, an MCR could be designed where a first component reacts with the chloromethyl group, and a second component is then involved in a cyclization with the nitrile, leading to highly substituted heterocyclic systems in a single pot. The synthesis of pyrazolopyridine derivatives through one-pot reactions of aminopyrazoles, aldehydes, and diketones illustrates the power of MCRs in creating fused pyridine systems. researchgate.net Similarly, MCRs are widely used for the synthesis of various pyridopyrimidines. researchgate.net

Integration into Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy where a common intermediate is converted into a library of structurally distinct compounds by varying the reaction pathways. nih.gov this compound is an ideal starting point for such approaches. The chloromethyl group can be substituted by a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbon nucleophiles) to create a first level of diversity.

Each of these new intermediates can then be subjected to different cyclization conditions to generate a diverse array of heterocyclic scaffolds. For example:

Path A: Substitution with an amine followed by cyclization with a one-carbon synthon could lead to one class of fused pyrimidines.

Path B: Substitution with a thiol, followed by reaction with a different cyclizing agent, could yield fused thiadiazines.

Path C: Conversion of the nitrile to an amide or carboxylic acid before cyclization would open up pathways to different heterocyclic ketones.

This approach allows for the generation of multiple core scaffolds from a single, readily accessible precursor, which is a hallmark of divergent synthesis. mdpi.comnih.gov

Development of New Synthetic Pathways to Chemical Libraries

The combination of MCRs and divergent synthesis strategies using this compound as a core building block enables the rapid development of new synthetic pathways to chemical libraries. A chemical library is a collection of diverse molecules used in high-throughput screening for drug discovery and materials science.

By systematically varying the components in an MCR or the nucleophiles and reaction conditions in a divergent synthesis approach, a large and diverse library of compounds based on the 4-phenylpyridine-3-carbonitrile scaffold can be generated efficiently. This efficiency is crucial for exploring vast regions of chemical space to identify molecules with desired biological activities or material properties.

Precursor in the Design and Synthesis of Functional Organic Materials

The development of new functional materials often relies on the design of novel organic precursors with specific electronic and structural properties. polytechnique.edu The this compound molecule possesses features that make it an attractive precursor for such materials. The conjugated system, comprising the phenyl ring and the pyridine nitrile core, can impart desirable optical and electronic properties, such as luminescence.

The chloromethyl group serves as a crucial reactive handle for incorporating this chromophore into larger systems. It can be used for:

Polymerization: The molecule can be used as a monomer or co-monomer to create polymers with pendant phenyl-pyridine nitrile units, potentially leading to materials with interesting photophysical or conductive properties.

Surface Functionalization: The chloromethyl group can react with surfaces (e.g., silica, metal oxides) to graft the functional unit, creating modified materials for applications in sensing, catalysis, or chromatography. polytechnique.edu

Building Blocks for Molecular Materials: The molecule can be a building block for larger, discrete conjugated molecules or metal complexes with applications in molecular electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). polytechnique.edu Tetraorganosilanes, for example, are useful as functional materials and are often synthesized from chloromethyl precursors. orgsyn.org

Development of Ligand Scaffolds for CatalysisThere is no available research on the development of ligand scaffolds from this compound for catalytic applications.

Due to the lack of specific information in the requested areas, the generation of an article with data tables and detailed research findings is not possible at this time.

Computational and Theoretical Studies on the Chemical Compound and Its Reactivity

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern the compound's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large HOMO-LUMO gap indicates high stability. For 2-(Chloromethyl)-4-phenylnicotinonitrile, the electron-withdrawing nature of the nitrile and chloro groups, combined with the conjugated phenyl and pyridine (B92270) rings, influences the energies of these frontier orbitals.

In a typical FMO analysis, the HOMO is often located on the more electron-rich portions of the molecule, such as the phenyl and pyridine rings, while the LUMO may be distributed over the electron-deficient nitrile group and the chloromethyl substituent. This distribution helps predict how the molecule will interact with other reagents. For instance, a nucleophile would likely attack a region where the LUMO is concentrated, whereas an electrophile would target the HOMO-rich areas. cureffi.org

Illustrative FMO Data for a Substituted Nitrile Compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.28Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.27Lowest Unoccupied Molecular Orbital (Electron Acceptor)
Energy Gap (ΔE)4.01Indicates molecular chemical stability and reactivity

Note: The data in this table is representative of a related chloro-substituted heterocyclic compound and serves to illustrate the typical output of an FMO analysis. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. Typically, red or yellow areas indicate negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack. Blue or green areas signify positive electrostatic potential (electron-poor regions), which are favorable sites for nucleophilic attack. malayajournal.org

For this compound, the nitrogen atom of the nitrile group and the pyridine ring would be expected to be regions of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group would likely exhibit positive potential.

In addition to MEP, global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the frontier orbitals.

Key Global Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Electronegativityχ-(EHOMO + ELUMO)/2Measures the molecule's ability to attract electrons.
Chemical Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical SoftnessS1/ηThe reciprocal of hardness; indicates high reactivity.
Electrophilicity Indexωχ²/2ηMeasures the propensity of a species to accept electrons.

Tautomerism studies would investigate the possibility of structural isomers that can be interconverted through proton migration. While less common for the core structure of nicotinonitrile itself, theoretical calculations could explore the relative stabilities of any potential tautomers to determine if they exist in equilibrium under certain conditions.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a highly effective computational method for investigating the mechanisms of chemical reactions. researchgate.net It allows for the detailed exploration of reaction pathways, the identification of intermediate structures, and the calculation of the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). wuxiapptec.com Characterizing the geometry and energy of the TS is crucial for understanding the reaction mechanism. DFT calculations are used to locate the TS on the potential energy surface. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is defined as the difference in energy between the reactants and the transition state. fsu.edu By calculating the activation energies for different potential reaction pathways, chemists can predict which mechanism is more favorable. For example, in reactions involving the chloromethyl group of this compound, DFT could be used to calculate the activation energy for a nucleophilic substitution reaction, providing insight into its feasibility and rate. wuxiapptec.comlibretexts.org

Illustrative Activation Energy Data for a Hypothetical Reaction

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State+15.0
3Products-5.0
Calculated Value Activation Energy (Ea) 15.0 kcal/mol

Note: This table provides a simplified, illustrative example of activation energy calculated for a substitution reaction on a related chloro-compound. wuxiapptec.com

A reaction coordinate pathway, or reaction energy profile, is a plot of the energy of a molecular system as it evolves from reactants to products. wuxiapptec.com This profile visualizes the energy changes, including the activation energy barrier at the transition state and the energies of any intermediates. By mapping this pathway, researchers can gain a step-by-step understanding of the reaction mechanism.

For more complex reactions with multiple possible pathways or intermediates, a free energy landscape provides a more comprehensive view. researchgate.net This is a multi-dimensional surface that plots the free energy of the system as a function of two or more geometric variables (collective variables). rsc.org The landscape reveals the various stable states (reactants, products, intermediates) as valleys (energy minima) and the transition states as saddle points connecting them. This allows for a global understanding of the reaction network, helping to identify the most likely reaction pathways and potential kinetic traps. researchgate.netrsc.org

Quantitative Structure-Property/Reactivity Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or reactivity. researchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the characteristics of unsynthesized compounds. researchgate.net

For this compound, QSPR and QSRR models can be developed to predict a range of behaviors. By analyzing a dataset of related substituted pyridines or nicotinonitriles, it is possible to build mathematical models that link molecular descriptors (e.g., electronic, steric, and topological parameters) to specific outcomes.

For instance, a QSRR model could predict the regioselectivity of nucleophilic substitution at the chloromethyl group. The reactivity of this group is a key feature of the molecule, and predicting how different nucleophiles will react is crucial for its synthetic applications. A study on N-alkyl pyridiniums has demonstrated that regiochemical outcomes of nucleophilic additions can be correlated with substituent patterns, forming a predictable trend. rsc.org Similarly, research on substituted 3,4-pyridynes has shown that electronic effects of substituents guide the regioselectivity of reactions, a finding that validates the predictive power of distortion models. nih.gov

A hypothetical QSRR study for a series of 4-phenylnicotinonitrile (B3370435) derivatives with varying substituents on the phenyl ring could yield a predictive equation for the rate of a specific transformation. The model would be built using calculated molecular descriptors.

Table 1: Hypothetical QSRR Model for Predicting Reaction Rate Constants

DescriptorCoefficientDescription
σ (Hammett Constant) 0.85Electronic effect of the phenyl substituent.
Es (Taft Steric Parameter) -0.23Steric hindrance near the reaction center.
logP (Lipophilicity) 0.15Partition coefficient, influencing solvent interactions.
LUMO Energy (eV) -1.20Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack.
Intercept 2.45Baseline reactivity of the core structure.

This table is illustrative and does not represent real experimental data.

Such a model would allow researchers to estimate the reactivity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with desired reaction kinetics. The development of 2D-QSAR models for pyridine-3-carbonitriles has already been shown to successfully predict biological activities like vasodilation, demonstrating the utility of this approach within the nicotinonitrile class of compounds. rsc.org

The insights gained from QSPR/QSRR models directly inform the rational design of new derivatives of this compound. nih.gov If a model indicates that electron-withdrawing substituents on the 4-phenyl group increase a desired property, new synthetic targets can be proposed that incorporate functionalities like nitro or trifluoromethyl groups. This approach is central to modern drug discovery and materials science. nih.govunimi.it

For example, if the goal is to enhance the biological activity of this compound, a QSAR model might be developed that correlates cytotoxicity with specific molecular properties. Studies on other nicotinonitrile derivatives have successfully identified compounds with potent anticancer activity by synthesizing and testing a series of related structures. nih.gov The rational design process, supported by computational predictions, can streamline the discovery of lead compounds. nih.gov

The process can be outlined as follows:

Initial Screening: A diverse set of virtual derivatives of this compound is generated in silico.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each virtual derivative.

Property Prediction: A pre-existing or newly developed QSPR/QSAR model is used to predict the property of interest (e.g., binding affinity, reactivity, solubility).

Selection of Candidates: The most promising candidates are selected for synthesis and experimental validation based on the predicted values.

This iterative cycle of design, prediction, synthesis, and testing accelerates the optimization process. The design of new nicotinonitrile derivatives with potential molluscicidal activity has been successfully guided by such principles, where structural modifications led to enhanced efficacy. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While QSPR models provide static correlations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, intermolecular interactions, and the influence of the solvent environment. acs.org

For this compound, MD simulations can elucidate several key aspects:

Conformational Preferences: The molecule possesses rotational freedom around the bond connecting the phenyl ring to the pyridine core and around the chloromethyl group. MD simulations can reveal the most stable conformations in different solvents and the energy barriers between them. Conformational analysis of other substituted heterocycles has shown that preferred conformations can significantly impact biological activity. nih.gov

Solvent Shell Structure: The arrangement of solvent molecules around the solute can significantly affect its reactivity and properties. MD simulations can map the solvent distribution around key functional groups, such as the nitrile and the chloromethyl groups, providing insights into solvation energies and how the solvent might mediate reactions. Studies on substituted pyridines have noted that solvent interactions can alter intermolecular forces. acs.org

Interaction with Biomolecules: If this compound is being investigated as a potential therapeutic agent, MD simulations can model its binding to a target protein. These simulations can predict the binding pose, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.gov

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

ParameterValueUnitDescription
Simulation Time 100nsTotal duration of the simulation.
RMSD of Backbone 1.5 ± 0.3ÅRoot Mean Square Deviation, indicating structural stability.
Solvent Accessible Surface Area (SASA) 350 ± 20ŲThe surface area of the molecule accessible to the solvent.
Radial Distribution Function g(r) for Water around Nitrile Nitrogen Peak at 2.8-Probability of finding a water molecule at a certain distance.
Number of Hydrogen Bonds (to Nitrile) 1.2 ± 0.5-Average number of hydrogen bonds formed between the nitrile group and water.

This table is illustrative and based on typical outputs of MD simulations; it does not represent real experimental data.

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Chloromethyl 4 Phenylnicotinonitrile

Expansion of Sustainable and Environmentally Benign Synthetic Methodologies

The development of green chemistry protocols is crucial for modern organic synthesis, aiming to reduce waste and improve energy efficiency. humanjournals.com Future research on 2-(chloromethyl)-4-phenylnicotinonitrile should prioritize the adoption of sustainable practices. This includes exploring solvent-free reaction conditions, which have proven highly effective in the synthesis of other nicotinonitrile derivatives. For instance, multicomponent reactions catalyzed by recoverable nanomagnetic metal-organic frameworks have successfully produced various nicotinonitriles in high yields (68-90%) without the need for solvents. nih.gov Applying such methodologies to the synthesis of this compound could offer significant environmental benefits.

Further avenues include the use of green catalysts, such as zeolites or natural clays, and the replacement of hazardous solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). humanjournals.comnih.gov Research could focus on adapting established nicotinonitrile syntheses, such as those from nicotinamide (B372718) or through multicomponent strategies, to incorporate these green principles. orgsyn.orgmdpi.com The goal is to develop protocols that are not only efficient but also align with the principles of sustainable chemistry, minimizing the environmental footprint of synthesizing this important building block. humanjournals.comnih.gov

Green StrategyPotential Application for this compoundExpected Benefits
Solvent-Free Synthesis Adaptation of multicomponent reactions using solid catalysts. nih.govReduced solvent waste, simplified purification, potentially shorter reaction times.
Recoverable Catalysts Use of nanomagnetic metal-organic frameworks or zeolites. humanjournals.comnih.govCatalyst recycling, lower operational costs, reduced metal contamination in products.
Bio-based Solvents/Media Exploring reactions in water or PEG-400. nih.govReduced toxicity, improved safety profile, use of renewable resources.
Energy Efficiency Investigating microwave-assisted or photocatalytic synthesis routes. humanjournals.comAccelerated reaction rates, lower energy consumption compared to conventional heating.

Discovery of Novel Reactivity Patterns and Transformation Cascades

The structure of this compound features three key reactive sites: the electrophilic chloromethyl group, the versatile nitrile function, and the pyridine (B92270) ring. While the individual reactivity of these groups is understood, future research should focus on discovering novel transformation cascades that engage multiple sites in a single, efficient operation.

The chloromethyl group is an excellent handle for introducing nucleophiles, a reaction well-documented for similar structures like 5-chloromethylfurfural. nih.govmdpi.com The nitrile group can be transformed into other functional groups, such as an amide or an aldehyde, via hydrolysis or reduction, respectively. acs.org A promising research direction is the design of one-pot reactions that initiate with a substitution at the chloromethyl position, followed by an intramolecular cyclization involving the nitrile group or the pyridine ring. Such cascade reactions are powerful tools in modern synthesis, enabling the rapid assembly of complex polyheterocyclic systems from simple starting materials. mdpi.com For example, an initial reaction with an amine could be followed by a tandem cycloaddition, a strategy that has been used to build complex scaffolds from simple precursors. nih.gov

Initiating Reaction SiteSubsequent TransformationPotential Product Class
Chloromethyl Group (SN2) Intramolecular attack by the nitrile nitrogen (after reduction/activation).Fused dihydropyridine (B1217469) or similar heterocyclic systems.
Chloromethyl Group (SN2) Intramolecular cyclization onto the C5 position of the pyridine ring.Novel bridged or spirocyclic pyridines.
Nitrile Group (Hydrolysis) Intramolecular lactamization involving a nucleophile attached at the chloromethyl position.Pyrido-fused lactams.
Pyridine Ring (Activation) Tandem reaction with the chloromethyl and nitrile groups.Complex polyheterocyclic scaffolds.

Advanced Applications in Complex Molecule Synthesis and Chemical Biology Tool Development

The inherent functionality of this compound makes it an ideal starting point for the synthesis of more elaborate molecules with potential biological activity. Nicotinonitrile derivatives are recognized as important scaffolds in the development of compounds with antiviral, antibacterial, and anticancer properties. nih.gov Future work should leverage this potential by using this compound as a key building block in the synthesis of complex natural product analogs or novel therapeutic agents. illinois.edu

Multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity. nih.govmdpi.com By integrating this compound into MCRs, novel polyheterocyclic compounds can be assembled efficiently. mdpi.com Furthermore, the chloromethyl group serves as a perfect anchor for attaching the molecule to other structures, including biomolecules or reporter tags. This opens up avenues for developing chemical biology tools, such as molecular probes or inhibitors for studying biological targets like protein-protein interactions. nih.govillinois.edu For instance, the molecule could be functionalized to create bespoke inhibitors for targets such as PD-L1, a strategy that has been successfully applied to other heterocyclic scaffolds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govpharmtech.com Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. Flow reactors provide superior control over reaction parameters like temperature and pressure, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, often leading to higher yields and selectivity. researchgate.net

Combining flow chemistry with automated synthesis platforms represents the next frontier. nih.gov These systems use robotics and computer control to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govresearchgate.net Developing a flow-based, automated synthesis of this compound would not only make its production safer and more efficient but also facilitate rapid library synthesis for drug discovery programs. researchgate.netresearchgate.net Such platforms can accelerate the exploration of its chemical space by enabling high-throughput screening of reaction conditions and generating a diverse set of derivatives for biological evaluation.

Development of Machine Learning and Artificial Intelligence-Driven Predictive Models for its Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted. iscientific.org These tools can predict reaction outcomes, identify novel synthetic routes, and estimate the physicochemical properties of molecules with increasing accuracy. acs.orgcmu.edu A significant future direction for the chemistry of this compound is the application of these computational methods to predict its behavior and guide experimental work.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4-phenylnicotinonitrile, and how can reaction conditions be optimized to improve yield?

The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions (MCRs) or stepwise modifications. For example, structurally similar compounds like 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile are synthesized via one-pot MCRs using aromatic aldehydes, malononitrile, acetophenones, and ammonium acetate under reflux in ethanol . Key parameters include:

  • Temperature control : Reactions often require reflux (70–80°C) to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, while ethanol or dichloromethane improves solubility .
  • Catalysts : Bases like KOH or NH4OAc facilitate cyclization and deprotonation steps . Post-synthetic chloromethylation can introduce the chloromethyl group using reagents like chloromethyl methyl ether (MOMCl) under controlled pH .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm), nitrile carbons (δ ~116 ppm), and chloromethyl groups (δ 4.5–5.0 ppm for CH2Cl) .
  • IR spectroscopy : Identify nitrile (C≡N, ~2215 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M+Na]+) .
  • HPLC : Monitor purity (>98%) and stability under varying pH/temperature conditions .

Q. What are the primary applications of this compound in medicinal chemistry?

Nicotinonitrile derivatives are explored as:

  • Enzyme inhibitors : The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases, proteases) .
  • Anticancer agents : Structural analogs show activity against tyrosine kinases by disrupting ATP-binding pockets .
  • Fluorescent probes : Substituted phenyl groups enable π-π stacking interactions for bioimaging applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the chloromethyl group’s LUMO energy predicts susceptibility to nucleophilic attack .
  • Molecular docking : Simulate binding modes with protein targets (e.g., EGFR kinase) using software like AutoDock Vina. Electrostatic interactions between the nitrile group and catalytic lysine residues are critical for inhibitory activity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar nicotinonitrile derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Unambiguously confirm bond lengths and angles, as demonstrated for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile .

Q. How can the chloromethyl group’s electronic effects be leveraged to design bioactive analogs?

  • Electron-withdrawing effects : The -CH2Cl group increases electrophilicity at the pyridine ring, enhancing interactions with nucleophilic residues (e.g., Ser/Thr in kinases).
  • Derivatization : Replace Cl with thiols (-SH) or amines (-NH2) via nucleophilic substitution to modulate solubility and target selectivity .
  • Prodrug design : Mask the chloromethyl group with labile protecting groups (e.g., acetyl) for controlled release in vivo .

Q. What are the stability challenges of this compound under physiological conditions, and how can degradation be mitigated?

  • Hydrolysis : The chloromethyl group is prone to hydrolysis in aqueous media, forming hydroxymethyl byproducts. Stabilize via lyophilization or formulation in non-polar carriers .
  • Oxidative degradation : Monitor using LC-MS and add antioxidants (e.g., BHT) to storage solutions .
  • pH-dependent stability : Optimize buffered systems (pH 6–8) to minimize decomposition .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile ) to confirm assignments.
  • Ethical reporting : Disclose synthetic yields, side products, and failed attempts to aid community-driven optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.